Product packaging for Glycylglycinamide hydrobromide(Cat. No.:CAS No. 3479-49-0)

Glycylglycinamide hydrobromide

Cat. No.: B12052044
CAS No.: 3479-49-0
M. Wt: 212.05 g/mol
InChI Key: YYLMQPQEVKJMFT-UHFFFAOYSA-N
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Description

Contextualization within Peptide Chemistry and Amide Derivatives

Glycylglycinamide hydrobromide is intrinsically linked to the field of peptide chemistry. Peptides, which are short chains of amino acids linked by peptide (amide) bonds, are fundamental to countless biological processes. Glycylglycinamide, as a dipeptide amide, represents a basic unit in the study and synthesis of more complex polypeptides and proteins. medchemexpress.comwikipedia.org The amide group is a cornerstone of medicinal chemistry, with over a quarter of all known drugs containing a carboxamide group. derpharmachemica.com This prevalence is due to the amide's stability, neutrality, and its capacity to act as both a hydrogen-bond donor and acceptor, properties that are crucial for molecular recognition and binding in biological systems. derpharmachemica.comnih.gov

The synthesis of amides and peptides is a central focus in organic chemistry. pulsus.com Traditional methods often involve the activation of a carboxylic acid followed by its reaction with an amine. nih.govajchem-a.com More recent advancements include the use of coupling reagents and microwave-assisted synthesis to improve efficiency and yield. acs.orgmdpi.com Glycylglycinamide itself can be a target of synthesis or a starting material for building larger peptide chains, making it a valuable tool for researchers exploring peptide structure and function. medchemexpress.comlookchem.com

Historical Perspectives on Glycylglycinamide and Related Molecules

The study of glycylglycine (B550881) and its derivatives has a rich history rooted in the foundational work of pioneers in peptide chemistry. Emil Fischer and Ernest Fourneau first synthesized glycylglycine in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid. wikipedia.orgevitachem.com This early work laid the groundwork for understanding the nature of the peptide bond and paved the way for the synthesis of more complex peptides.

Over the decades, research into bile acids, which are often conjugated with glycine (B1666218), has provided further insights into the biological roles of glycine derivatives. nih.gov The development of various analytical techniques has been crucial in characterizing these molecules and understanding their behavior in biological systems. The synthesis and study of simple dipeptides and their amides, like glycylglycinamide, have been instrumental in developing the principles and methods that now underpin modern peptide and protein science.

Significance of Hydrobromide Salt Formation in Chemical Studies

The use of Glycylglycinamide as a hydrobromide salt is a critical aspect of its application in research. Salt formation is a common and effective strategy in drug development and chemical research to enhance the properties of a parent compound. pharmtech.com For basic compounds like Glycylglycinamide, forming a salt with an acid like hydrobromic acid can significantly improve its aqueous solubility and dissolution rate. nih.gov This is a crucial factor in many experimental settings where the compound needs to be dissolved in aqueous buffers for biological assays or other solution-phase studies.

Hydrobromide salts are frequently used in pharmaceuticals to improve bioavailability and stability. ontosight.ai The choice of the counterion can have a profound impact on the physicochemical properties of the resulting salt, including its melting point, hygroscopicity (tendency to absorb moisture), and crystal structure. nih.govrsc.org For example, hydrobromide and hydrochloride salts often exhibit high thermal stability. rsc.org While the hydrobromide form of Glycylglycinamide enhances its utility, it is important to consider that the specific counterion can influence the compound's behavior in different environments. acs.orgacs.orgresearchgate.net The improved stability and solubility offered by the hydrobromide salt make this compound a more reliable and versatile reagent for a wide range of chemical and biological investigations. lookchem.comontosight.ai

Current Research Trends and Unexplored Areas

Current research involving glycylglycinamide and related peptide derivatives is diverse and expanding. One area of focus is the self-assembly of peptide-based materials. For instance, peptide amphiphiles, which combine hydrophobic and hydrophilic components, can self-assemble into various nanostructures like nanofibers, nanotubes, and lamellar sheets. acs.orgacs.org These materials have potential applications in areas such as tissue engineering and drug delivery. The ability of oligoglycinamides to participate in self-assembly processes highlights the potential for designing novel biomaterials with specific properties. acs.org

Another active area of research is the development of novel therapeutic agents. While glycylglycinamide itself has not shown significant anticonvulsant activity, the conjugation of amino acids and their amides to other molecules has emerged as a promising strategy for developing new drugs. ekb.eg The exploration of dipeptides containing D-amino acids is also gaining attention, as these non-natural peptides can exhibit unique biological activities and resistance to enzymatic degradation. nih.gov

Unexplored areas include the full characterization of the conformational landscape of glycylglycinamide and how this is influenced by its hydrobromide salt form and interactions with different solvents. Further investigation into the role of simple dipeptide amides in modulating the activity of enzymes and their potential as components in biosensors could also yield valuable insights. The continued development of efficient and sustainable methods for peptide synthesis will undoubtedly facilitate the exploration of these and other research avenues. orgsyn.org

Chemical Data of this compound

PropertyValue
Molecular Formula C4H10BrN3O2 lookchem.comaksci.comguidechem.com
Molecular Weight 212.05 g/mol lookchem.comaksci.comguidechem.com
CAS Number 3479-49-0 lookchem.comguidechem.com
Appearance White crystalline solid lookchem.com
Solubility Soluble in water lookchem.com
Hydrogen Bond Donor Count 4 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 3 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrN3O2 B12052044 Glycylglycinamide hydrobromide CAS No. 3479-49-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3479-49-0

Molecular Formula

C4H10BrN3O2

Molecular Weight

212.05 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrobromide

InChI

InChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H

InChI Key

YYLMQPQEVKJMFT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)N)N.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Glycylglycinamide Hydrobromide

Established Synthetic Pathways for Glycylglycinamide Hydrobromide

The synthesis of this compound, a dipeptide amide, relies on established principles of peptide chemistry, primarily involving the formation of an amide bond between two glycine (B1666218) units and subsequent deprotection steps. The key challenge lies in the selective formation of the peptide bond while preventing unwanted side reactions, such as polymerization. This is achieved through the use of protecting groups for the N-terminus of the glycine residues.

N-Protecting Group Removal Strategies (e.g., Catalytic Hydrogenolysis, HBr in Acetic Acid)

The final step in the synthesis of this compound is the removal of the N-terminal protecting group from a suitable precursor. The choice of deprotection strategy is dictated by the nature of the protecting group employed.

Catalytic Hydrogenolysis: This method is commonly used for the removal of benzyloxycarbonyl (Z or Cbz) groups. The protected peptide is subjected to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the deprotected peptide and toluene (B28343) as a byproduct.

HBr in Acetic Acid: This is a widely used method for the removal of the tert-butyloxycarbonyl (Boc) protecting group. The protected peptide is treated with a solution of hydrogen bromide in glacial acetic acid. This strong acidic condition cleaves the Boc group, yielding the hydrobromide salt of the peptide.

Deprotection StrategyProtecting GroupReagentsTypical Conditions
Catalytic HydrogenolysisBenzyloxycarbonyl (Z)H₂, Pd/CRoom temperature, atmospheric pressure
HBr in Acetic Acidtert-Butyloxycarbonyl (Boc)33% HBr in Acetic AcidRoom temperature, 1-2 hours

Coupling Reactions for Precursor Synthesis (e.g., Succinimido-esters, Mixed Anhydrides)

The formation of the glycylglycine (B550881) backbone requires the activation of the C-terminal carboxyl group of the N-protected glycine to facilitate its reaction with the N-terminal amino group of the second glycine unit.

Succinimido-esters: N-hydroxysuccinimide (NHS) esters are highly reactive intermediates that readily react with primary amines to form stable amide bonds. glenresearch.com The synthesis involves reacting an N-protected glycine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The resulting activated ester can then be isolated and reacted with glycine amide to form the protected glycylglycinamide precursor. google.comresearchgate.netresearchgate.net

Mixed Anhydrides: This method involves the activation of the carboxyl group of an N-protected amino acid by forming a mixed anhydride (B1165640) with another carboxylic acid, typically a derivative of carbonic acid. organicreactions.orgresearchgate.net For instance, N-benzyloxycarbonyl-glycine can be reacted with isobutyl chloroformate in the presence of a base like N-methylmorpholine to form a mixed anhydride. This highly reactive intermediate is then reacted in situ with glycine amide to yield the desired dipeptide. thieme-connect.de

Coupling ReactionActivating AgentKey IntermediateAdvantages
Succinimido-estersN-hydroxysuccinimide (NHS), DCCN-protected-Gly-NHS esterStable and isolable active ester, high yields
Mixed AnhydridesIsobutyl chloroformateN-protected-Gly-O-CO-O-iBuRapid reaction, high yields, byproducts are easily removed

Synthesis of Glycylglycinamide Derivatives

The versatile structure of Glycylglycinamide allows for various modifications at its amide, N-terminal, and C-terminal positions, leading to a diverse range of derivatives with potential applications in various fields of research.

Amide Functionalization (e.g., Beta-naphthylamide derivatives)

The terminal amide group of Glycylglycinamide can be replaced with other functionalities. A notable example is the synthesis of Glycylglycyl-beta-naphthylamide. This is often achieved by coupling N-protected glycylglycine with β-naphthylamine. The resulting derivative serves as a fluorogenic substrate for various enzymes.

N-Terminal and C-Terminal Modifications

N-Terminal Modifications: The free amino group at the N-terminus of this compound can be readily modified. A common modification is N-acetylation, which can be achieved by reacting the dipeptide with acetic anhydride. nih.govnih.gov This modification can alter the biological properties of the peptide, such as its stability against enzymatic degradation. nih.gov

C-Terminal Modifications: While Glycylglycinamide itself has a C-terminal amide, further modifications are possible. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified or coupled to other amines. A specific example is the synthesis of a C-terminal ethylamide derivative, which can enhance the biological activity and stability of peptides. google.com

ModificationPositionReagentResulting Derivative
AcetylationN-terminusAcetic AnhydrideN-Acetyl-Glycylglycinamide
EthylamidationC-terminusEthylamine (after hydrolysis)Glycylglycyl-ethylamide

Incorporation into Longer Peptide Sequences

Glycylglycinamide can serve as a building block for the synthesis of longer peptides. This is typically achieved through solid-phase peptide synthesis (SPPS), where the Gly-Gly-NH₂ motif is incorporated into a growing peptide chain. aurigeneservices.combeilstein-journals.orgmdpi.com In this methodology, the peptide is assembled sequentially on a solid support (resin). The Glycylglycinamide unit can be introduced by coupling an N-protected Glycylglycine to the resin-bound peptide, followed by amidation upon cleavage from the resin. Alternatively, a pre-formed Glycylglycinamide unit can be coupled to the growing peptide chain.

Green Chemistry Approaches in this compound Synthesis

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its significant environmental footprint, primarily due to the extensive use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgrsc.org Green chemistry seeks to mitigate this by redesigning the synthetic process from the ground up.

A primary goal in green peptide synthesis is the reduction or elimination of volatile organic solvents. acs.org For a small molecule like glycylglycinamide, solvent-free methodologies present a viable and attractive alternative.

Mechanochemical Methods: Techniques such as ball milling and twin-screw extrusion represent a significant leap towards solvent-free synthesis. digitellinc.comresearchgate.net In these methods, mechanical energy is used to drive the reaction between solid reactants. For instance, the coupling of protected amino acid derivatives could be achieved in a ball mill, potentially without any solvent, thereby dramatically reducing waste. exlibrisgroup.com Research on the synthesis of the dipeptide aspartame (B1666099) has demonstrated the feasibility of these solvent-free approaches, which could be adapted for glycylglycinamide. researchgate.netexlibrisgroup.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. Traditional peptide synthesis often has poor atom economy due to the use of stoichiometric coupling reagents (like carbodiimides) and protecting groups, which are not incorporated into the final molecule. nih.govresearchgate.net

An atom-economical approach for glycylglycinamide synthesis could involve:

Using N-carboxyanhydrides (NCAs): The reaction of an amino acid N-carboxyanhydride with an amino acid ester or amide is a highly atom-economical method for forming a peptide bond, as the only byproduct is carbon dioxide. nih.gov

Direct Aminolysis of Esters: A direct, uncatalyzed, or minimally catalyzed reaction between a glycine ester and glycinamide (B1583983) would also represent a more atom-economical route than traditional coupling methods.

Regioselective C–N Bond Cleavage of Lactams: An innovative, solvent-free, and metal-free method involves the reaction of lactams with amino acid derivatives. This approach eliminates the need for condensation agents and boasts high atom economy, as it produces no byproducts. nih.govrsc.org

Below is a comparative table illustrating the potential green improvements for the synthesis of a dipeptide amide.

MetricTraditional Synthesis (e.g., SPPS)Green Alternative (e.g., Mechanochemical)
Solvent Usage High (DCM, DMF for coupling and washing)None or Minimal (Solvent-free)
Reagents Stoichiometric coupling agents, protecting groupsCatalytic reagents or activated monomers (NCAs)
Atom Economy LowHigh
Waste Generation High (Solvent waste, reagent byproducts)Low
Energy Consumption Moderate to High (Heating, stirring)Low to Moderate (Mechanical energy)

The development of efficient catalysts for amide bond formation is a key area of green chemistry research, aiming to replace inefficient and wasteful stoichiometric reagents. sigmaaldrich.comresearchgate.net

Chemo-catalysis: Various catalysts have been developed for the direct amidation of carboxylic acids with amines, a reaction that forms the core peptide bond.

Boronic Acid Catalysts: These are attractive due to their low toxicity, stability, and ability to catalyze direct amidations, often with azeotropic removal of water. scispace.com

Metal-Based Catalysts: Ruthenium and Zirconium complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides, or the direct reaction of esters and amines. sigmaaldrich.comsemanticscholar.org These methods can offer high efficiency under milder conditions than traditional methods.

Biocatalysis: Enzymes offer an exceptionally green route to peptide synthesis. Hydrolases, such as papain or thermolysin, can be used in reverse to catalyze the formation of peptide bonds in low-water systems or biphasic environments. rsc.org This approach offers several advantages:

High Specificity: Reduces the need for protecting groups.

Mild Conditions: Reactions occur at or near room temperature and neutral pH.

Biodegradable Catalyst: The enzyme itself is environmentally benign.

The table below summarizes potential catalytic strategies for glycylglycinamide synthesis.

Catalyst TypeExample(s)Advantages for Glycylglycinamide Synthesis
Organocatalyst Phenylboronic AcidLow toxicity, waste-free (only water byproduct). scispace.com
Metal Catalyst Ruthenium Pincer ComplexesHigh efficiency, direct synthesis from alcohols/amines. sigmaaldrich.com
Biocatalyst Papain, ThermolysinHigh stereoselectivity, no need for protecting groups, mild conditions. rsc.org

Purification and Isolation Techniques in Synthetic Procedures

Following synthesis, the crude product contains the target molecule along with impurities such as unreacted starting materials, deletion sequences, or byproducts from side reactions. bachem.com The purification of this compound, a small, polar, and salt-form peptide, requires specific techniques.

Crystallization: For small molecules, crystallization is often the most efficient and scalable purification method, providing a product of very high purity. The process for a peptide salt like this compound would involve a systematic screening of solvents, pH, temperature, and counter-ions to identify conditions that yield a stable crystalline form. approcess.comcambrex.com Given its polar nature, aqueous solutions or mixtures of water with polar organic solvents like ethanol (B145695) or isopropanol (B130326) would be primary candidates for screening.

Chromatographic Methods: When crystallization is challenging, or as a complementary step, chromatography is employed. The choice of technique depends on the physicochemical properties of the peptide and its impurities. waters.comamericanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification. bachem.com Separation is based on hydrophobicity. For a hydrophilic peptide like glycylglycinamide, a C18 stationary phase would be used with a mobile phase consisting of a polar solvent (water) and a slightly less polar organic modifier (like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution. bachem.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. bio-works.com Since this compound is a salt and would be positively charged at low to neutral pH, cation-exchange chromatography would be a highly effective purification step. polypeptide.com Impurities with different charge states (e.g., unreacted glycine) could be easily separated. IEC can be used as a capture step upstream of a final RP-HPLC polishing step to enhance purity. bio-works.com

The following table compares these purification techniques in the context of this compound.

TechniquePrinciple of SeparationAdvantagesDisadvantages
Crystallization Differential solubilityPotentially high purity in a single step, scalable, economical.Can be difficult to establish optimal conditions; may not remove closely related impurities.
RP-HPLC HydrophobicityHigh resolution, widely applicable. gilson.comCan be solvent-intensive, scalability may be costly, requires removal of TFA.
Ion-Exchange Net ChargeExcellent for separating charged species, high capacity, tolerates harsh cleaning. bio-works.comIncompatible with mass spectrometry detection due to non-volatile salts. gilson.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For Glycylglycinamide hydrobromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon signals and offers insights into the molecule's preferred conformation.

The 1H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's structure. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). Protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.org

The structure contains several distinct proton environments: the N-terminal amine (—NH3+), two α-carbon methylene groups (α-CH2), the C-terminal amide (—CONH2), and the peptide bond amide (—NH—). In an aqueous solution, the amine and amide protons may undergo exchange with the solvent, leading to broader signals.

The 13C NMR spectrum provides information on the carbon framework. Each carbon atom in a unique electronic environment gives a distinct signal. The spectrum for this compound would show signals for the two α-carbons and the two carbonyl carbons (one from the peptide bond and one from the C-terminal amide). The carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for peptide structures.

Atom Name1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
N-terminal α-CH2~3.8 - 4.0~41 - 43
C-terminal α-CH2~3.9 - 4.1~42 - 44
Peptide C=O-~170 - 173
Amide C=O-~174 - 177
N-terminal —NH3+~7.8 - 8.2 (broad)-
Peptide —NH—~8.0 - 8.5 (broad)-
Amide —CONH2~7.0 - 7.6 (broad)-

Two-dimensional NMR experiments are essential for confirming signal assignments and probing the spatial arrangement of atoms.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the peptide NH proton and the protons of the adjacent α-CH2 group. This confirms the connectivity across the peptide bond.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms they are directly attached to. sdsu.edu This technique is invaluable for unambiguously assigning the signals of the two distinct α-CH2 groups by correlating the proton signals with their corresponding carbon signals identified in the 13C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com This provides crucial information about the molecule's conformation. For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on the N-terminal and C-terminal residues, helping to define the folding of the peptide backbone. youtube.com For instance, observing a NOE between the N-terminal α-protons and the C-terminal amide protons would suggest a folded or compact conformation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the presence of specific functional groups and the nature of hydrogen bonding within the crystal lattice or in solution.

The analysis of this compound can be informed by studies on the closely related compound, diglycine hydrobromide. The Raman spectrum of diglycine hydrobromide reveals distinct bands corresponding to the vibrations of its functional groups.

N-H and O-H Stretching Region (2500-3300 cm-1): This region is characterized by a series of broad and intense bands. These are assigned to the stretching vibrations of N-H groups in the ammonium (—NH3+) and amide moieties, as well as potential O-H oscillations from hydrogen-bonded water. The significant broadening is indicative of strong hydrogen bonding interactions within the crystal structure, likely involving the bromide counter-ion and the amide groups.

Carbonyl Stretching (Amide I band): The C=O stretching vibration of the peptide and amide groups, known as the Amide I band in IR spectroscopy, is expected to appear in the 1650-1700 cm-1 region. The exact position of this band is sensitive to hydrogen bonding.

N-H Bending (Amide II band): The Amide II band, arising from N-H bending and C-N stretching, is typically observed around 1550 cm-1 in the IR spectrum.

Low-Frequency Region: The Raman spectra of related glycine (B1666218) compounds show peculiar lines around 1900-2000 cm-1, which are characteristic of the halide addition compounds. The region below 1000 cm-1 contains vibrations related to the carbon skeleton and various bending and torsional modes.

Table 2: Key Vibrational Bands and Their Assignments for this compound (based on data from diglycine hydrobromide)

Frequency Range (cm-1)AssignmentSpectroscopic Technique
2900 - 3270N-H stretching vibrations (from —NH3+ and amide)Raman
2600 - 2950N-H hydrogen-bonded stretching vibrationsRaman
~1900 - 2000Characteristic bands for halide addition compoundsRaman
~1650 - 1700C=O stretching (Amide I)IR / Raman
~1550N-H bending and C-N stretching (Amide II)IR
~1250C-O(H) vibrationsRaman

UV-Visible spectroscopy probes the electronic transitions within a molecule. The primary chromophores in this compound are the amide groups of the peptide bond and the C-terminal amide. Lacking any aromatic side chains or other conjugated systems, the compound is not expected to absorb significantly in the near-UV or visible range.

The peptide bond exhibits two main electronic transitions: a weak n→π* transition around 210–220 nm and a more intense π→π* transition below 200 nm. Therefore, the UV-Vis spectrum of this compound in a non-absorbing solvent like water would be expected to show a single, relatively weak absorption band (end absorption) at the lower wavelength limit of conventional spectrophotometers (~220 nm). The position and intensity of this band can be sensitive to the local conformation and solvent environment, but its utility for detailed conformational analysis is limited in such a simple peptide.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight and provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, typically as a protonated species [M+H]+.

The calculated monoisotopic mass of the neutral Glycylglycinamide molecule (C4H9N3O2) is 131.0695 u. The protonated molecular ion [M+H]+ would therefore have an expected m/z of 132.0773.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation, commonly through collision-induced dissociation (CID). The fragmentation of peptides is well-characterized and typically occurs along the peptide backbone. The primary fragmentation pathways for the [M+H]+ ion of Glycylglycinamide would involve cleavage of the peptide bond, leading to the formation of b- and y-type fragment ions.

b-ions: Result from cleavage of the peptide bond with the charge retained on the N-terminal fragment.

b1 ion: Cleavage after the first glycine residue would result in [H2N-CH2-CO]+ with an m/z of 58.04.

y-ions: Result from cleavage of the peptide bond with the charge retained on the C-terminal fragment.

y1 ion: Cleavage before the second glycine residue would result in [H3N-CH2-CONH2]+ with an m/z of 75.07.

Additional fragmentation could involve the neutral loss of ammonia (17.03 u) from the C-terminal amide or the molecular ion. Analyzing this fragmentation pattern allows for the confirmation of the amino acid sequence and the identity of the C-terminal modification (amide).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single-Crystal X-ray Crystallography for Precise Atomic Arrangement

In a hypothetical single-crystal X-ray diffraction experiment on this compound, a suitable single crystal would be mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit. This would reveal key structural parameters such as the peptide bond length and planarity, the torsion angles defining the backbone conformation, and the hydrogen bonding network established by the amide, amine, and bromide ions.

Table 1: Representative Crystallographic Data for β-Glycylglycine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.05
b (Å)9.55
c (Å)7.80
β (°)109.5
Z4

Note: This data is for the analogous compound β-glycylglycine and is intended to be illustrative of the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

A PXRD pattern is a fingerprint of a crystalline solid. americanpharmaceuticalreview.com For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram would consist of a series of peaks at characteristic 2θ values, corresponding to the different crystal lattice planes. The presence of a single, sharp pattern would indicate a high degree of crystalline purity. Conversely, the appearance of unexpected peaks could signify the presence of impurities or a mixture of polymorphic forms. While direct structure determination from powder data is more challenging than from single-crystal data, it has been successfully applied to peptides. nih.govcardiff.ac.uk

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are highly sensitive to the stereochemistry and conformation of molecules in solution.

Circular Dichroism (CD) for Secondary Structure Prediction in Solution

Circular dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. wikipedia.orgunits.it The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The peptide bond is an inherent chromophore, and the way these bonds are arranged in space gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm).

For this compound in an aqueous solution, a CD spectrum would be expected to show features characteristic of a disordered or random coil conformation, which is typical for short, flexible peptides. This would likely manifest as a strong negative band around 200 nm. The absence of well-defined α-helical (negative bands at ~222 and 208 nm and a positive band at ~193 nm) or β-sheet (a negative band around 218 nm and a positive band around 195 nm) signatures would indicate that the dipeptide does not adopt a stable, ordered secondary structure in solution under normal conditions. However, changes in the solvent environment or the introduction of interacting molecules could potentially induce conformational changes that would be detectable by CD spectroscopy.

Conformational Dynamics and Flexibility Studies

The biological function and physical properties of peptides are often governed by their conformational dynamics and flexibility. While X-ray crystallography provides a static picture of the solid-state structure, molecules in solution are typically in a state of flux, exploring a range of conformations.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying the conformational landscape of peptides. nih.gov For this compound, an MD simulation would involve creating a computational model of the molecule and simulating its motion over time in a virtual solvent environment. These simulations can provide insights into the preferred solution-state conformations, the dynamics of the peptide backbone and side chains, and the role of intramolecular and intermolecular hydrogen bonds in stabilizing certain structures. Such studies on polyglycines have shown that intramolecular hydrogen bonding is a key driver for conformational stability. nih.gov The results of these simulations can be correlated with experimental data from techniques like NMR and CD spectroscopy to build a comprehensive model of the molecule's behavior.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of a molecule. For glycylglycinamide hydrobromide, these calculations can provide a fundamental understanding of its intrinsic characteristics.

The electronic structure of this compound can be thoroughly investigated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key aspects of the analysis include:

Molecular Orbital (MO) Analysis: This involves examining the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density helps in identifying regions of the molecule that are electron-rich or electron-deficient. This is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the strength and nature of covalent and non-covalent interactions, such as intramolecular hydrogen bonds, which are expected to be significant in this compound. For instance, hydrogen bonds can form between the amide hydrogen and the carbonyl oxygen of the adjacent glycine (B1666218) unit. nih.gov

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the IR spectrum of this compound. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values, when compared with experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.

Below is a hypothetical table illustrating the kind of data that can be generated from such calculations for the amide portion of the molecule.

ParameterCalculated ValueExperimental Value
C=O Stretch (cm⁻¹)16851690
N-H Stretch (cm⁻¹)33003310
¹³C Chemical Shift (ppm)172.5173.0
¹H Chemical Shift (ppm)8.18.2

The flexibility of the glycylglycinamide cation allows it to adopt various conformations. Exploring the conformation-energy landscape is crucial for identifying the most stable structures.

Potential Energy Surface (PES) Scan: By systematically rotating the rotatable bonds (e.g., the dihedral angles of the peptide backbone), a PES scan can be performed. This helps in identifying the low-energy conformers.

Geometry Optimization: Following the identification of potential low-energy conformers, their geometries are fully optimized to find the structures corresponding to minima on the potential energy surface. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. Intramolecular hydrogen bonding is a key factor in determining the stability of different conformations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of this compound in various environments.

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound in a condensed phase, such as in aqueous solution.

Force Fields: The simulations employ a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system as a function of the atomic coordinates. rsc.org

Simulation Protocol: A typical simulation involves placing the molecule in a box of solvent molecules (e.g., water) and allowing the system to evolve over time according to the laws of classical mechanics. The trajectory of the atoms is then analyzed to understand the conformational preferences of the molecule in that specific environment.

Analysis of Results: The simulation results can be used to generate a Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi and psi), revealing the preferred conformations in solution.

The following table presents a hypothetical set of parameters for an MD simulation of this compound in water.

ParameterValue
Force FieldAMBER ff14SB
Solvent ModelTIP3P Water
System Size1 molecule in 2000 water molecules
Temperature300 K
Pressure1 atm
Simulation Time100 ns

MD simulations provide detailed insights into the interactions between this compound and its surrounding environment.

Solvation Shell Analysis: The structure of the solvent around the molecule can be characterized by calculating the radial distribution function (RDF). The RDF for water oxygen atoms around the charged groups of the molecule (e.g., the N-terminus and the bromide ion) can reveal the extent and structure of the hydration shells.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and solvent molecules can be monitored throughout the simulation. This provides information on the dynamics of solvation and the lifetime of these interactions.

Interaction with Other Molecules: MD simulations can also be used to study the interaction of this compound with other molecules, such as lipids in a membrane or other peptides. This can be useful in understanding its behavior in more complex biological or chemical systems. The simulations can quantify the interaction energies, providing a measure of the strength of these interactions.

A hypothetical table summarizing interaction analysis from an MD simulation is shown below.

Interaction PairAverage Number of Hydrogen BondsResidence Time (ps)
Glycylglycinamide Cation - Water8.55.2
Bromide Anion - Water6.23.8

Docking and Molecular Recognition Modeling (Non-Clinical Focus)

Computational modeling has been employed to predict and understand the binding interactions of glycylglycinamide derivatives with various host molecules. These studies provide insights into the non-covalent forces that govern molecular recognition at interfaces.

One area of investigation has been the interaction of aqueous dipeptides with monolayers of functionalized amphiphiles possessing a glycylglycinamide head group. In a notable study, the binding of dipeptides with an N-terminal glycine residue (GlyX) to a monolayer of an amphiphile where a dioctadecylamine moiety was connected to a glycylglycinamide head group via a terephthaloyl unit was examined. The binding process was found to be selective, favoring dipeptides with an N-terminal glycine.

The binding affinity was quantified by determining the binding constant. For the dipeptide Glycyl-Leucine (GlyLeu), a Langmuir-type saturation behavior was observed, indicating a 1:1 binding stoichiometry with a binding constant of 35 M⁻¹ researchgate.net. The efficiency of binding was influenced by the hydrophobicity of the C-terminal amino acid residue, following the order: GlyPhe > GlyLeu > GlyPro > GlyAla researchgate.net. This suggests that hydrophobic interactions between the side chain of the C-terminal residue and a hydrophobic cavity within the monolayer play a significant role in the binding process researchgate.net.

The proposed binding model, supported by these findings, involves the insertion of the guest dipeptide into the host monolayer from its C-terminal end. This orientation allows for the formation of stable, antiparallel hydrogen bonds between the guest dipeptide and the host's diglycine chains, further stabilizing the complex researchgate.net.

In a related study, the binding of Gly-Leu was investigated with a mixed monolayer system. This system demonstrated a significantly higher binding constant of 6400 M⁻¹, highlighting the potential for cooperative action between different host molecules in enhancing binding affinity rsc.org. The efficiency of this guest binding can be fine-tuned by altering the component molecules of the nano-architectured system, which is crucial for developing sensitive detection methods for aqueous peptides rsc.org.

These computational and modeling studies underscore the importance of both hydrophobic interactions and specific hydrogen bonding patterns in the molecular recognition of dipeptides by host molecules containing a glycylglycinamide moiety.

Table 1: Binding Constants of Dipeptides to Glycylglycinamide-Containing Monolayers

Dipeptide GuestHost Molecule SystemBinding Constant (M⁻¹)
Glycyl-Leucine (GlyLeu)Dioctadecylamine-terephthaloyl-glycylglycinamide monolayer35 researchgate.net
Glycyl-Leucine (GlyLeu)Mixed monolayer with glycylglycinamide amphiphile6400 rsc.org

Solvent Effects and Hydration Studies (e.g., Apparent Molar Volumes, Hydration Numbers)

Theoretical investigations into solvent effects and hydration are crucial for understanding the behavior of peptides in aqueous solutions. These studies typically involve calculating parameters such as the apparent molar volume (φᵥ), which provides information about solute-solvent and solute-solute interactions, and hydration numbers, which estimate the number of water molecules in the hydration shell of a solute. Such data are valuable for elucidating the structural aspects of solvation and the influence of the solute on the structure of the surrounding solvent.

Future computational studies on this compound could employ molecular dynamics simulations or other theoretical methods to calculate these important physicochemical properties. This would contribute to a more comprehensive understanding of its behavior in aqueous environments.

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Degradation Pathways

The stability of the peptide bond in glycylglycinamide is significantly influenced by the chemical environment, particularly pH and the presence of enzymes. Understanding its degradation pathways is crucial for comprehending the intrinsic reactivity of the peptide linkage.

pH-Dependent Stability and Kinetics

The hydrolysis of the amide bond in glycylglycinamide is subject to both acid and base catalysis. The rate of this cleavage is highly dependent on the pH of the solution. Two primary non-enzymatic degradation pathways are observed: direct hydrolysis (scission) and intramolecular aminolysis, often referred to as "backbiting" rsc.org.

Under acidic conditions (pH 3), both direct hydrolysis and intramolecular aminolysis contribute significantly to the degradation of glycine (B1666218) dipeptides rsc.org. The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of the amide bond, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule nih.govrsc.org.

At neutral pH, the intramolecular aminolysis pathway, where the N-terminal amine acts as an internal nucleophile attacking the amide carbonyl, becomes the dominant degradation route rsc.org. This process leads to the formation of a cyclic intermediate, 2,5-diketopiperazine (glycylglycine anhydride), and the release of ammonia.

In alkaline solutions (pH 10), direct hydrolysis by hydroxide (B78521) ions becomes the predominant mechanism rsc.org. The hydroxide ion, a strong nucleophile, directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield glycine and glycinamide (B1583983).

Enzymatic Hydrolysis Mechanisms (Non-Biological Activity Focus)

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Carboxypeptidases, in particular, cleave the C-terminal peptide bond, a reaction for which glycylglycinamide can serve as a substrate. The mechanism of carboxypeptidase A, a well-studied zinc-containing metalloprotease, provides a framework for understanding the enzymatic hydrolysis of glycylglycinamide nih.govwikipedia.org.

The catalytic mechanism of carboxypeptidase A involves several key active site residues and a zinc ion (Zn²⁺) proteopedia.org. Two primary mechanistic pathways have been proposed: a promoted-water pathway and a nucleophilic pathway involving an acyl-enzyme intermediate wikipedia.org.

In the promoted-water pathway , the zinc ion coordinates to the carbonyl oxygen of the scissile peptide bond in glycylglycinamide, polarizing it and increasing the electrophilicity of the carbonyl carbon nih.gov. A water molecule, activated by deprotonation by a nearby glutamate (B1630785) residue (Glu-270), acts as the nucleophile, attacking the carbonyl carbon nih.gov. This leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with the zinc ion and other active site residues proteopedia.org. The intermediate then collapses, with the assistance of an acidic residue that protonates the leaving amide nitrogen, leading to the cleavage of the peptide bond and the release of glycinamide and glycine nih.gov.

In the alternative nucleophilic pathway , the carboxylate side chain of Glu-270 directly attacks the carbonyl carbon of the peptide bond, forming a covalent acyl-enzyme intermediate (an anhydride) wikipedia.org. This intermediate is subsequently hydrolyzed by a water molecule to release the C-terminal product and regenerate the enzyme nih.gov. While evidence for both pathways exists, the promoted-water mechanism is often considered more prevalent for peptide substrates nih.gov.

The binding of the glycylglycinamide substrate to the active site of carboxypeptidase A is guided by specific interactions. The C-terminal carboxylate group of the substrate interacts with a positively charged arginine residue (Arg-145), while the side chain of the C-terminal residue fits into a hydrophobic pocket (S1' pocket) Current time information in Asia/Manila.. Although glycine has a minimal side chain, the terminal amide group of glycylglycinamide would be positioned for cleavage.

Reaction with Electrophiles and Nucleophiles

The chemical structure of glycylglycinamide contains both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. The primary nucleophilic site is the N-terminal amine group, which possesses a lone pair of electrons. The amide nitrogen is generally less nucleophilic due to resonance delocalization of its lone pair with the adjacent carbonyl group. The carbonyl carbon of the amide bond is an electrophilic center, susceptible to attack by nucleophiles.

As a nucleophile , the N-terminal amine of glycylglycinamide can react with various electrophiles. For instance, it can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives ucalgary.ca. The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. Similarly, the N-terminal amine can react with acyl chlorides or anhydrides in acylation reactions to form N-acylated products libretexts.org.

The carbonyl carbon of the amide bond in glycylglycinamide acts as an electrophile . It can be attacked by strong nucleophiles, such as hydroxide ions during base-catalyzed hydrolysis, as discussed previously. Other strong nucleophiles, like organometallic reagents, could potentially add to the carbonyl group, although such reactions are less common for amides compared to more reactive carbonyl compounds like ketones and aldehydes.

Role in Chemical Transformations (e.g., Acylation, Alkylation)

Glycylglycinamide and its derivatives can participate in various chemical transformations, including acylation and alkylation reactions, which are fundamental for peptide modification and synthesis.

Acylation reactions primarily target the N-terminal amine group of glycylglycinamide. The reaction with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming a new amide bond libretexts.orggcwgandhinagar.com. This reaction is a common strategy in peptide synthesis to extend the peptide chain or to introduce specific functional groups. The reactivity of the N-terminal amine can be modulated by the pH of the reaction medium.

Alkylation of glycylglycinamide can occur at the N-terminal amine or, under specific conditions, at the amide nitrogen. The N-terminal amine can be alkylated using alkyl halides, a reaction that proceeds via nucleophilic substitution ucalgary.caresearchgate.net. Alkylation of the amide nitrogen is more challenging due to its lower nucleophilicity. However, under strongly basic conditions that deprotonate the amide nitrogen, subsequent reaction with an alkylating agent can lead to N-alkylation of the amide bond.

While direct examples of glycylglycinamide participating in Friedel-Crafts reactions are not extensively documented, derivatives of glycine amides have been shown to undergo such transformations. For instance, N-arylglycine amides can be involved in double Friedel-Crafts alkylation reactions with various nucleophiles researchgate.net. These reactions highlight the potential for the glycine amide scaffold to be incorporated into more complex molecular architectures through C-C bond-forming reactions, although the aromaticity required for a Friedel-Crafts reaction is not present in glycylglycinamide itself.

Fundamental Reaction Mechanisms (e.g., Proton-Coupled Electron Transfer in related systems)

Beyond classical nucleophilic and electrophilic reactions, the cleavage of peptide bonds can also involve more complex, fundamental reaction mechanisms. One such mechanism that has been studied in peptide systems is Proton-Coupled Electron Transfer (PCET) nih.govnih.gov. PCET involves the concerted transfer of a proton and an electron in a single kinetic step.

In the context of peptide bond cleavage, PCET could play a role in the initial steps of radical-induced degradation. While not a common pathway for hydrolysis under normal conditions, in the presence of radical initiators or under specific electrochemical or photochemical conditions, an electron can be transferred to the peptide backbone. This electron transfer can be coupled with a proton transfer, leading to the formation of a radical intermediate that is more susceptible to fragmentation epa.govmasterorganicchemistry.com.

For a dipeptide like glycylglycinamide, a hypothetical PCET-mediated cleavage could be initiated by the addition of an electron to the amide carbonyl group, coupled with the transfer of a proton to the carbonyl oxygen from a proton donor. This would form a ketyl-like radical intermediate. The presence of the radical would weaken the adjacent C-N bond, facilitating its homolytic cleavage. Such mechanisms are often invoked to explain fragmentation patterns observed in mass spectrometry of peptides researchgate.netresearchgate.net.

Theoretical studies on peptide fragmentation have explored various proton-driven amide bond cleavage pathways, which can be considered in the context of PCET. These studies suggest that the initial protonation site and subsequent proton transfers are critical in determining the fragmentation pathway epa.gov. While direct experimental evidence for PCET in the solution-phase degradation of glycylglycinamide is limited, it represents a fundamental mechanistic pathway that could be relevant under specific, non-hydrolytic conditions.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

In solution, the hydrogen bonding behavior of Glycylglycinamide hydrobromide becomes more dynamic. The presence of a solvent, particularly water, introduces competition for hydrogen bonding sites. Water molecules can form hydrogen bonds with the amide and amine protons, as well as the carbonyl oxygen of the glycylglycinamide cation. This competition influences the equilibrium between intramolecular and intermolecular hydrogen bonds of the dipeptide amide itself. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study these interactions in the solution state by observing chemical shift changes of the amide and amine protons upon changes in solvent or concentration.

Self-Assembly Mechanisms of this compound

The self-assembly of peptides and peptide-based molecules into ordered nanostructures is a topic of significant interest. Dipeptides, the simplest peptide building blocks, are known to self-assemble into various structures like nanotubes and hydrogels wikipedia.org. This process is primarily driven by a combination of non-covalent interactions, with hydrogen bonding playing a crucial role.

For dipeptide amides like this compound, self-assembly is expected to proceed in a hierarchical manner. Individual molecules first associate through intermolecular hydrogen bonds to form primary structures, such as β-sheet-like arrangements frontiersin.orgnih.gov. These initial assemblies can then further organize into larger, more complex structures. For instance, sheet-like structures can stack or twist to form nanofibers or ribbons. These, in turn, can entangle to create a three-dimensional network, which, in the presence of a suitable solvent, can lead to the formation of a hydrogel frontiersin.orgnih.gov. The specific morphology of the final hierarchical structure is sensitive to the molecular structure of the peptide and the external conditions.

The self-assembly of dipeptides is highly dependent on the surrounding environment, particularly the solvent. The choice of solvent can significantly affect the intermolecular interactions driving the assembly process acs.orgnih.gov. In aqueous solutions, hydrophobic interactions between nonpolar parts of the molecules can also contribute to the assembly, although for a small, hydrophilic molecule like Glycylglycinamide, hydrogen bonding is likely the dominant force. The polarity of the solvent can influence the strength of hydrogen bonds; for example, a less polar co-solvent in an aqueous mixture might enhance the amide-amide hydrogen bonds by reducing the competition from water molecules nih.gov.

Concentration is another critical factor in the self-assembly process. Below a certain critical aggregation concentration (CAC), the molecules exist predominantly as monomers in solution. As the concentration increases beyond the CAC, the equilibrium shifts towards the formation of self-assembled structures. The rate and extent of assembly are often directly proportional to the concentration of the building blocks.

FactorInfluence on Self-AssemblyExpected Outcome for this compound
Solvent Polarity Affects the strength and nature of intermolecular hydrogen bonds. Less polar solvents can promote stronger amide-amide interactions.In aqueous solution, extensive hydrogen bonding with water is expected. Addition of a less polar co-solvent may enhance self-assembly into more ordered structures.
Concentration Self-assembly is a concentration-dependent process. Above a critical aggregation concentration, formation of hierarchical structures is favored.Increasing the concentration of this compound in solution is likely to promote the formation of larger aggregates and potentially lead to gelation.
pH Can alter the protonation state of functional groups, thereby influencing electrostatic interactions and hydrogen bonding capabilities.Changes in pH could affect the protonation of the terminal amine, which would alter the hydrogen bonding network and potentially the self-assembly behavior.
Temperature Can affect the thermodynamics of non-covalent interactions. Generally, hydrogen bonds are weakened at higher temperatures.Heating a solution of self-assembled this compound structures may lead to their disassembly.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The interactions between host and guest are non-covalent and can include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are well-known to form inclusion complexes with a wide variety of guest molecules, including peptides mdpi.com. The formation of such complexes can alter the physicochemical properties of the guest, such as its solubility and stability nih.govnih.govscienceasia.org.

For this compound, the potential for inclusion complexation with cyclodextrins would depend on the size of the cyclodextrin cavity and the strength of the interactions. While the glycylglycinamide moiety is relatively small and hydrophilic, it is possible that it could be partially included within the cavity of a cyclodextrin like β-cyclodextrin or γ-cyclodextrin. The interactions would likely be driven by a combination of hydrogen bonding between the amide/amine groups of the guest and the hydroxyl groups on the rim of the cyclodextrin, as well as weaker van der Waals forces within the cavity.

Cyclodextrin TypeCavity Diameter (Å)Potential for Complexation with this compound
α-Cyclodextrin4.7 - 5.3Less likely due to the small cavity size, which may not accommodate the dipeptide amide comfortably.
β-Cyclodextrin6.0 - 6.5Possible, as the cavity size is suitable for the inclusion of small organic molecules. Partial inclusion of the glycylglycinamide backbone could occur.
γ-Cyclodextrin7.5 - 8.3Possible, the larger cavity could accommodate the guest, potentially with a different binding geometry or stoichiometry compared to β-cyclodextrin.

Calixarenes are another class of macrocyclic host molecules with a "cup-like" shape, consisting of a number of phenolic units linked by methylene bridges. Their cavities can bind a variety of guest molecules, and their properties can be tuned by chemical modification of the upper and lower rims. The binding of guests within the calixarene cavity is often driven by a combination of hydrophobic and π-π interactions, as well as hydrogen bonding. The interaction of this compound with a suitably functionalized calixarene could involve hydrogen bonding between the amide groups of the guest and functional groups on the calixarene rim.

Cucurbiturils are barrel-shaped macrocycles composed of glycoluril units linked by methylene bridges. They possess a hydrophobic cavity and two polar, carbonyl-fringed portals. Cucurbiturils are known to form highly stable host-guest complexes with a variety of cationic and neutral guests queensu.ca. The binding is typically driven by a combination of hydrophobic interactions within the cavity and ion-dipole interactions between a cationic guest and the polar portals of the cucurbituril queensu.ca. Given the cationic nature of this compound (due to the protonated N-terminus), it is a plausible candidate for forming a host-guest complex with a cucurbituril of an appropriate size, such as cucurbit ias.ac.inuril or cucurbit rsc.orguril.

Intermolecular Interactions in Solid-State Aggregation

The solid-state aggregation of molecules is fundamentally governed by a variety of intermolecular interactions. These non-covalent forces dictate the packing of molecules in a crystal lattice, which in turn determines the material's physical properties. For a compound like this compound, one can anticipate the involvement of several key interactions based on its molecular structure, which includes amide groups, a terminal amide, and a hydrobromide salt.

In the absence of a specific crystal structure for this compound, we can hypothesize the likely interactions based on functional groups present:

Hydrogen Bonding: The presence of amide (N-H) groups and carbonyl (C=O) groups makes hydrogen bonding a primary driving force for aggregation. The amide protons can act as hydrogen bond donors, while the carbonyl oxygens and the terminal amide nitrogen can act as acceptors. Furthermore, the bromide anion (Br-) is a potential hydrogen bond acceptor. These interactions would likely form extensive networks, leading to a stable, three-dimensional structure.

A hypothetical arrangement could involve chains or sheets of molecules linked by hydrogen bonds, with the bromide ions situated within the lattice to balance the charge and participate in further hydrogen bonding or electrostatic interactions.

Academic Applications in Materials Science and Catalysis

Catalytic Applications (Homogeneous and Heterogeneous): An Uncharted Territory

The catalytic potential of Glycylglycinamide hydrobromide, both in its own right and as a component of more complex catalytic systems, is another area where scientific research is currently silent.

Glycylglycinamide-Metal Complexes as Catalysts

While the coordination chemistry of amino acids and simple peptides with metal ions is well-established, specific studies on the synthesis and catalytic activity of Glycylglycinamide-metal complexes are not available. The influence of the terminal amide group and the hydrobromide counter-ion on the catalytic performance of such potential complexes has not been a subject of investigation.

Enantioselective Catalysis Mediated by Glycylglycinamide Derivatives

The development of chiral ligands derived from amino acids and peptides is a cornerstone of enantioselective catalysis. However, the literature does not describe the use of Glycylglycinamide or its derivatives as ligands or catalysts in asymmetric transformations. Consequently, there is no data on their effectiveness in controlling the stereochemical outcome of chemical reactions.

Role in Redox Catalysis and Energy Conversion Systems

Based on a comprehensive review of available scientific literature, there is currently no documented research detailing the specific role or application of this compound in the fields of redox catalysis and energy conversion systems. Searches for its involvement in these areas have not yielded any specific findings, indicating that its properties and potential functions in this context have not been a subject of investigation or have not been reported in publicly accessible research. Therefore, no data on its catalytic activity, efficiency in energy conversion, or related mechanisms can be provided.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating Glycylglycinamide hydrobromide from impurities, byproducts, or complex matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, polar compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak resolution.

A typical method would be a reversed-phase HPLC (RP-HPLC) approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Key parameters for method development include the choice of column, mobile phase composition, flow rate, and detector settings.

For a compound like this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the peptide bond absorbs UV light, typically around 210-220 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 4.6 x 250 mm, 5 µm Provides good retention and separation for polar peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Provides acidic pH to ensure consistent ionization and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic modifier to elute the analyte from the nonpolar stationary phase.
Gradient 5% to 95% B over 20 minutes Ensures separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 214 nm Wavelength for detecting the peptide bond.

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Validation of the developed HPLC method is crucial and involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines scispace.compensoft.netresearchgate.net.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to their low volatility and polar nature, peptides like this compound cannot be directly analyzed by GC . Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative researchgate.net.

The derivatization process involves chemically modifying the polar functional groups (amine, amide, and the hydrobromide salt) to reduce their polarity and increase their volatility . A common approach is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group . For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used .

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and the temperature program are critical for achieving good separation. Mass spectrometry (MS) is often coupled with GC (GC-MS) for detection, as it provides structural information that aids in the definitive identification of the analyte and any related impurities .

Table 2: General Workflow for GC Analysis of this compound

Step Description Example Reagents/Conditions
1. Derivatization Reaction to increase volatility by masking polar functional groups. Silylation using MTBSTFA in an appropriate solvent (e.g., acetonitrile) at elevated temperature (e.g., 60-100°C).
2. Injection Introduction of the derivatized sample into the GC system. Split/splitless injector at a high temperature (e.g., 250°C) to ensure rapid volatilization.
3. Separation Separation of derivatives on a capillary column based on boiling point and polarity. Capillary column (e.g., SLB-5ms, 30 m x 0.25 mm x 0.25 µm) with a temperature program (e.g., initial temp 100°C, ramp to 300°C).

| 4. Detection | Detection and identification of the separated compounds. | Mass Spectrometry (MS) provides mass-to-charge ratio data for structural elucidation. |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like peptides. Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore capillary filled with an electrolyte solution (background electrolyte).

For this compound, which will be positively charged at low pH, Capillary Zone Electrophoresis (CZE) is the most straightforward mode of CE. The migration velocity of the analyte depends on its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. Method development in CE involves optimizing the background electrolyte (composition, pH, and concentration), applied voltage, and capillary temperature to achieve the desired separation efficiency and analysis time. The high efficiency of CE allows for the separation of closely related peptides and impurities with high resolution.

Spectrophotometric Assays (e.g., Biuret (B89757) Reaction for Peptide Quantitation)

Spectrophotometric assays provide a simple and rapid means for the quantification of peptides. The Biuret test is a well-known colorimetric assay used to determine the concentration of substances containing two or more peptide bonds wikipedia.orgnih.gov.

The principle of the Biuret reaction involves the chelation of copper(II) ions by peptide bonds in an alkaline solution, resulting in the formation of a characteristic purple-colored complex wikipedia.org. The intensity of the color produced is directly proportional to the concentration of peptide bonds, which can be measured using a spectrophotometer at a specific wavelength (typically around 540 nm) wikipedia.org.

Interference Studies and Specificity in Complex Mixtures

While the Biuret assay is widely used, its specificity can be a concern, particularly in complex mixtures. The assay is considered to react with all peptides longer than two residues researchgate.net. However, studies have shown that other compounds can interfere and produce a positive result. Many substances, including amino acids, dipeptides, and other organic compounds capable of forming 5- or 6-membered ring chelation complexes with copper, can cross-react in Biuret assays researchgate.net.

For instance, research has demonstrated that Glycylglycinamide exhibits reactivity in the Biuret assay. This reactivity, however, may differ from that of larger proteins or other peptides, potentially affecting the accuracy of quantification if a standard protein like bovine serum albumin (BSA) is used for the calibration curve. It is crucial to conduct interference studies to identify substances in the sample matrix that may cross-react and lead to inaccurate measurements researchgate.netsannova.net. The presence of buffers such as Tris and ammonia can also interfere with the assay wikipedia.org.

Table 3: Relative Reactivity of Selected Compounds in a Biuret-type Assay

Compound Molar Absorptivity (L mol⁻¹ cm⁻¹) Relative Reactivity (%)
Glycylglycinamide 132 100
Glycylglycylglycine 189 143
N-Acetyl-Glycylglycine 174 132
N-Benzoyl-Glycylarginine 335 254

Data derived from studies on biuret reaction specificity researchgate.net. The relative reactivity is calculated with respect to Glycylglycinamide.

This interactive table demonstrates the varying molar absorptivity and relative reactivity of different peptide-like structures in a Biuret-type assay, highlighting the importance of specificity studies.

Optimization of Reaction Conditions for Research Applications

To enhance the accuracy and reliability of the Biuret assay for quantifying this compound in research settings, optimization of reaction conditions is essential. Key parameters to optimize include:

Concentration of Reagents: The concentrations of copper(II) sulfate and the alkaline solution (e.g., sodium hydroxide) in the Biuret reagent should be optimized to ensure a linear response over the desired concentration range of the peptide.

Reaction Time and Temperature: The time required for the color development to reach a stable maximum should be determined to ensure complete reaction and reproducible results.

pH of the Medium: The reaction is pH-dependent and requires a strongly alkaline environment for the chelation to occur effectively.

Wavelength of Measurement: While typically around 540 nm, the absorption maximum (λmax) should be experimentally verified for the specific copper-peptide complex being measured.

Choice of Standard: For accurate quantification, the ideal standard would be a highly purified sample of this compound itself. Using a generic protein standard can introduce significant error due to differences in the number of peptide bonds per unit mass and inherent reactivity.

By carefully controlling these parameters and accounting for potential interferences, the Biuret assay can be adapted into a reliable tool for the quantification of this compound in various research applications.

Table of Compounds

Compound Name
This compound
Trifluoroacetic Acid
Acetonitrile
Methanol
Glycylglycylglycine
N-Acetyl-Glycylglycine
N-Benzoyl-Glycylarginine
Copper(II) Sulfate
Sodium Hydroxide (B78521)
Tris
Ammonia
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the detailed analysis of complex mixtures and the unambiguous identification of compounds. ijpsjournal.comresearchgate.netajpaonline.comchemijournal.comajpaonline.com For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) would be invaluable for its comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like peptides. measurlabs.com High-Performance Liquid Chromatography (HPLC) would first separate this compound from any impurities or other components in a sample matrix. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for peptides.

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for peptides as it is a soft ionization method that keeps the molecule intact. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its molecular weight. Tandem mass spectrometry (MS/MS) could be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that would confirm the amino acid sequence and structure of the dipeptide amide.

Expected LC-MS Parameters for Glycylglycinamide Analysis

Parameter Description
LC Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Expected [M+H]⁺ m/z corresponding to the molecular weight of Glycylglycinamide + 1

| MS/MS Fragmentation | Characteristic b- and y-ions confirming the Gly-Gly sequence and the amide group |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com Since this compound is a salt and a peptide, it is non-volatile. Therefore, direct analysis by GC-MS is not feasible. However, with appropriate derivatization, it can be made amenable to GC-MS analysis. Derivatization aims to convert the polar functional groups (amines, carboxylic acids, amides) into less polar, more volatile derivatives. chromatographyonline.com

A common derivatization strategy for peptides is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would convert the amine and amide protons to trimethylsilyl (TMS) groups, increasing the volatility of the molecule. The derivatized Glycylglycinamide could then be separated on a GC column and detected by the mass spectrometer. The mass spectrum would show characteristic fragments of the TMS-derivatized molecule, which can be used for its identification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.netresearchgate.netnih.gov It is particularly well-suited for the analysis of charged molecules like peptides and requires only a very small sample volume. researchgate.net

In a CE-MS analysis of this compound, the compound would migrate through a capillary under the influence of an electric field. Its migration time would be dependent on its charge-to-size ratio. The separated analyte would then be introduced into the mass spectrometer, typically via an ESI interface, for detection and identification. This technique would be highly effective for purity assessment and characterization of this compound, especially in complex biological matrices.

Comparison of Hyphenated Techniques for Glycylglycinamide Analysis

Technique Sample Volatility Requirement Derivatization Needed Key Advantages
LC-MS Low No Broad applicability to non-volatile compounds, structural information from MS/MS.
GC-MS High Yes High resolution separation for volatile compounds.

| CE-MS | Low (analyte must be charged) | No | High separation efficiency, minimal sample consumption, suitable for charged molecules. |

Q & A

Q. How should researchers design in vivo experiments to evaluate the pharmacological effects of glycylglycinamide hydrobromide?

  • Methodological Answer : In vivo studies require careful experimental design to ensure reproducibility. For this compound, follow these steps:

Animal Grouping : Divide subjects into control and treatment groups (e.g., 5 groups with 6 mice each) to assess dose-response relationships and compare against standard compounds like scopolamine hydrobromide .

Dosing Protocol : Administer the compound orally (p.o.) or intraperitoneally (i.p.) over a defined period (e.g., 27 days) while monitoring behavioral or physiological outcomes. Ensure consistency in dosing intervals and vehicle controls .

Control Groups : Include a negative control (vehicle-only) and positive controls (e.g., known analgesics or neuroactive agents) to validate assay sensitivity.

Ethical Compliance : Adhere to institutional animal care guidelines and document approval codes.

Q. What analytical methods are recommended for characterizing this compound purity and stability?

  • Methodological Answer :
  • HPLC Analysis : Use reverse-phase HPLC with a C18 column, UV detection at 210–254 nm, and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Compare retention times against certified reference standards .
  • Purity Criteria : Ensure ≥98% purity via peak integration, validated with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation .
  • Stability Testing : Store samples at 2–8°C and assess degradation under accelerated conditions (40°C/75% RH for 6 months) using International Council for Harmonisation (ICH) guidelines .

Q. How can researchers formulate this compound for aqueous solubility challenges?

  • Methodological Answer :
  • Co-Solvent Systems : Use phosphate-buffered saline (PBS, pH 7.4) with ≤10% dimethyl sulfoxide (DMSO) or cyclodextrin derivatives to enhance solubility without inducing toxicity .
  • Lyophilization : Prepare a lyophilized powder by freeze-drying the compound with excipients (e.g., mannitol) and reconstitute in sterile water before administration .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological efficacy across studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically review primary literature using tools like PRISMA to identify variability in dosing, animal models, or endpoints. For example, discrepancies in analgesic efficacy may stem from differences in pain induction methods (e.g., thermal vs. mechanical stimuli) .
  • Cross-Validation : Replicate conflicting studies under standardized conditions, ensuring identical species, strain (e.g., Swiss albino mice), and scopolamine hydrobromide as a positive control .
  • Statistical Rigor : Apply mixed-effects models to account for inter-study heterogeneity and use SPSS or R for sensitivity analyses .

Q. What strategies optimize the detection of this compound’s metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS Setup : Employ a high-resolution quadrupole-time-of-flight (Q-TOF) mass spectrometer with electrospray ionization (ESI+). Use a gradient elution of 0.1% formic acid in water/acetonitrile to separate metabolites .
  • Sample Preparation : Extract plasma samples via protein precipitation with acetonitrile (3:1 v/v) and centrifuge at 14,000×g for 10 min. Validate recovery rates (>85%) using spiked calibration curves .
  • Metabolite Identification : Compare fragmentation patterns with in silico prediction tools (e.g., MetFrag) and confirm with synthetic standards .

Q. How to design a mechanistic study to elucidate this compound’s interaction with NMDA receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]MK-801) on rat cortical membranes. Calculate IC₅₀ values and Ki using GraphPad Prism .
  • Electrophysiology : Perform whole-cell patch-clamp recordings on HEK293 cells expressing GluN1/GluN2B receptors. Apply this compound (1–100 µM) and measure current inhibition .
  • Computational Docking : Model the compound’s binding affinity with NMDA receptor subunits using AutoDock Vina and validate with mutagenesis studies .

Methodological Best Practices

  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps. For example, compare this compound’s efficacy against newer benzomorphan derivatives .
  • Data Reporting : Follow Beilstein Journal guidelines: limit main text to 5 key compounds, with extended datasets in supplementary files (e.g., NMR spectra, dose-response curves) .
  • Ethical Compliance : Document institutional review board (IRB) approvals for animal/human studies and cite original protocols (e.g., ARRIVE 2.0 for in vivo work) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.